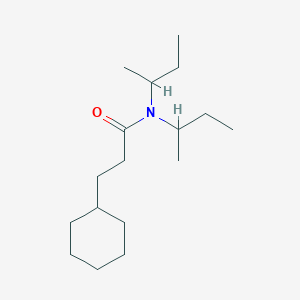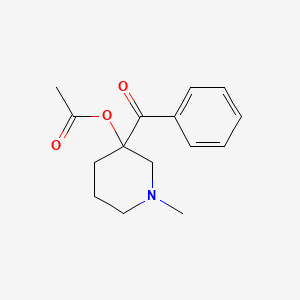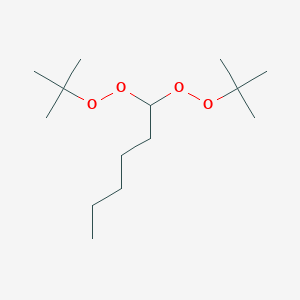
1,1-Bis(tert-butylperoxy)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(tert-butylperoxy)hexane is an organic peroxide compound characterized by the presence of two tert-butylperoxy groups attached to a hexane backbone. This compound is known for its thermal instability and is widely used as an initiator in polymerization reactions due to its ability to generate free radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(tert-butylperoxy)hexane can be synthesized through the reaction of hexane with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction typically involves the formation of a peroxide bond between the tert-butyl groups and the hexane backbone. The reaction conditions often include low temperatures to prevent decomposition and ensure the stability of the peroxide groups.
Industrial Production Methods: In industrial settings, this compound is produced by mixing hexane with tert-butyl hydroperoxide in large reactors. The reaction is carefully controlled to maintain the desired temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain a high-purity compound suitable for use as an initiator in polymerization processes.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(tert-butylperoxy)hexane primarily undergoes decomposition reactions due to its peroxide groups. These reactions can be initiated by heat, light, or the presence of certain catalysts. The decomposition of this compound results in the formation of free radicals, which can further participate in various chemical reactions.
Common Reagents and Conditions: The decomposition of this compound is often carried out under controlled heating conditions. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition and prevent runaway reactions. The presence of metal ions or acids can also influence the decomposition process and the formation of free radicals.
Major Products Formed: The major products formed from the decomposition of this compound include tert-butyl alcohol, acetone, and various hydrocarbons. These products are formed through the cleavage of the peroxide bonds and subsequent rearrangement of the resulting radicals.
Scientific Research Applications
1,1-Bis(tert-butylperoxy)hexane has a wide range of applications in scientific research and industry. In chemistry, it is used as an initiator for polymerization reactions, particularly in the production of polyethylene and polystyrene. Its ability to generate free radicals makes it valuable in the synthesis of high-molecular-weight polymers.
In biology and medicine, this compound is used in the study of oxidative stress and its effects on biological systems. The compound’s ability to generate free radicals allows researchers to investigate the mechanisms of oxidative damage and develop potential therapeutic interventions.
In the industrial sector, this compound is used as a cross-linking agent in the production of rubber and other elastomers. Its thermal instability and ability to initiate polymerization reactions make it a valuable component in the manufacturing of various polymer-based materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(tert-butylperoxy)hexane involves the generation of free radicals through the cleavage of its peroxide bonds. These free radicals can initiate polymerization reactions by attacking unsaturated bonds in monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also makes it useful in the study of oxidative stress and its effects on biological systems.
Comparison with Similar Compounds
- 1,1-Bis(tert-butylperoxy)cyclohexane
- 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane
Compared to these similar compounds, 1,1-Bis(tert-butylperoxy)hexane is unique in its specific structure and the types of reactions it can initiate. Its hexane backbone provides different steric and electronic properties, which can influence its reactivity and the types of polymers it can produce.
Properties
CAS No. |
93121-09-6 |
|---|---|
Molecular Formula |
C14H30O4 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
1,1-bis(tert-butylperoxy)hexane |
InChI |
InChI=1S/C14H30O4/c1-8-9-10-11-12(15-17-13(2,3)4)16-18-14(5,6)7/h12H,8-11H2,1-7H3 |
InChI Key |
UJNVTDGCOKFBKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(OOC(C)(C)C)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
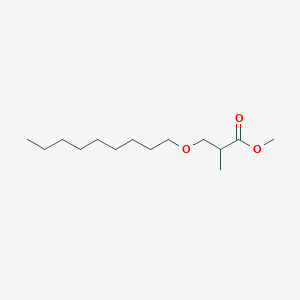
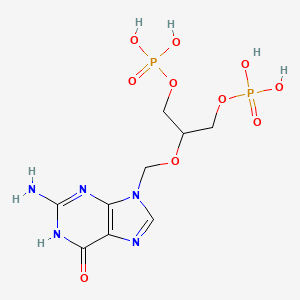
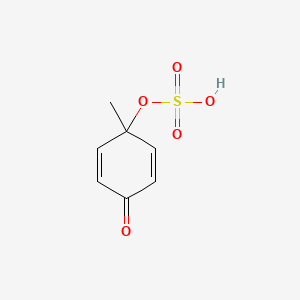
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)
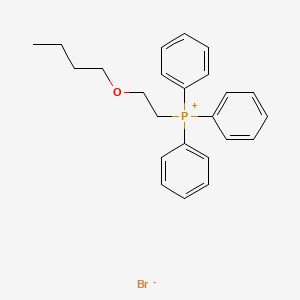

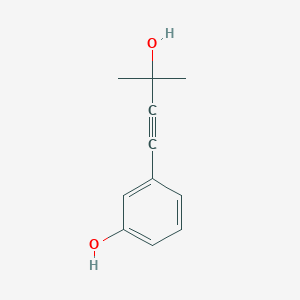
![2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14353450.png)
![7-Ethoxy-2-phenyl-1,4,6-trioxaspiro[4.5]dec-7-ene-8-carbonitrile](/img/structure/B14353453.png)
![4-Methoxy-2-[2-(6-methyl-4-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14353460.png)
